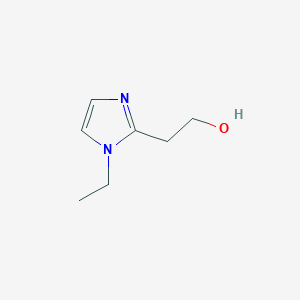

2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol

CAS No.:

Cat. No.: VC17760562

Molecular Formula: C7H12N2O

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12N2O |

|---|---|

| Molecular Weight | 140.18 g/mol |

| IUPAC Name | 2-(1-ethylimidazol-2-yl)ethanol |

| Standard InChI | InChI=1S/C7H12N2O/c1-2-9-5-4-8-7(9)3-6-10/h4-5,10H,2-3,6H2,1H3 |

| Standard InChI Key | HPDLXBRJKXZYCB-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=CN=C1CCO |

Introduction

Chemical Identity and Structural Features

Key Structural Attributes:

-

Imidazole Core: A heterocyclic aromatic ring with two nitrogen atoms at non-adjacent positions.

-

Ethyl Substituent: Located at the 1-position, enhancing hydrophobicity and steric effects.

-

Hydroxyethyl Side Chain: Introduces polarity, enabling hydrogen bonding and solubility in aqueous media .

Spectroscopic and Computational Data

While experimental spectra for this exact compound are unavailable, analogs such as 2-(2-ethyl-1H-imidazol-1-yl)ethanol (PubChem CID 25219106) provide reference points:

-

¹H NMR: Peaks for imidazole protons (δ 7.2–8.3 ppm), ethyl groups (δ 1.0–1.5 ppm), and hydroxyethyl chains (δ 3.6–4.0 ppm) .

-

SMILES: CCC1=NC=CN1CCO (adjusted for positional isomerism) .

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of imidazole alcohols typically involves nucleophilic substitution or ring-opening reactions. For example:

Epoxide Ring-Opening (Analog Approach)

A method for 2-(2-ethyl-1H-imidazol-1-yl)ethanol involves reacting 2-ethylimidazole with ethylene oxide under basic conditions :

Adjusting the substitution pattern to target the 1-ethyl isomer would require regioselective alkylation strategies.

Copper-Catalyzed Click Chemistry

Recent work on biotinylated imidazole derivatives (e.g., in ) highlights the use of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append functional groups. This approach could facilitate the synthesis of tagged analogs for biological studies.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate in water (hydroxyethyl group) and organic solvents (ethyl group) .

-

pKa: Imidazole NH proton ≈ 6.8–7.0, enabling pH-dependent ionization .

Thermal Properties

-

Boiling Point: ~250°C (extrapolated from similar alcohols).

Future Research Directions

Synthetic Optimization

-

Regioselective Alkylation: To achieve 1-ethyl isomer dominance.

-

Biotinylation: For target identification in proteomic studies .

Biological Screening

-

Kinase Inhibition Assays: Targeting cancer-related kinases (e.g., EGFR, BRAF).

-

In Vivo Toxicity Studies: To establish therapeutic windows.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume